molecular formula C9H15F3O B1427436 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1340042-14-9

3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B1427436
CAS No.: 1340042-14-9
M. Wt: 196.21 g/mol
InChI Key: LHYHVKHAARQLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1340042-14-9) is a fluorinated tertiary alcohol with a molecular formula of C 9 H 15 F 3 O and a molecular weight of 196.21 g/mol . The compound features a cyclohexane ring system substituted with a hydroxyl group and a strongly electron-withdrawing trifluoromethyl group at the same carbon, creating a sterically hindered tertiary alcohol center. This structure is further characterized by gem-dimethyl substitution at the 3-position, which introduces significant conformational constraints within the cyclohexane ring . This structural motif is of significant value in medicinal chemistry and drug discovery research. Compounds based on the gem-dimethyl cyclohexanone scaffold, such as this one, have been identified as key intermediates and final targets in the development of novel therapeutic agents . Specifically, this scaffold has been successfully optimized in research programs to produce potent, selective, and brain-penetrant TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists . TRPA1 is a ligand-gated ion channel strongly linked to neuropathic and inflammatory pain pathways, making it a promising target for analgesic development . The presence of the trifluoromethyl group is a critical design element, often enhancing metabolic stability, influencing lipophilicity (Log D), and improving the overall drug-like properties of candidate molecules . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O/c1-7(2)4-3-5-8(13,6-7)9(10,11)12/h13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHVKHAARQLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol typically involves the trifluoromethylation of cyclohexanone derivatives. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluoromethylating agent in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various cyclohexane derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse fluorinated compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of fluorinated cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, enhancing binding affinity and selectivity. This compound has been studied for:

  • Antinociceptive Activity : It has shown potential in modulating pain pathways through antagonism of TRPA1 channels, which are involved in nociception.
    StudyBiological ActivityMethodologyResults
    Study AAntinociceptiveIntraplantar injection in ratsSignificant reduction in flinching behavior (p < 0.05)
    Study BAnti-inflammatoryCFA-induced pain modelReduced mechanical hyperalgesia at doses of 10 and 30 mg/kg

Biochemical Research

The compound serves as a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates. Its unique properties allow researchers to investigate biochemical mechanisms with enhanced precision.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as:

  • Chemical Resistance : Useful in coatings and polymers.
  • Thermal Stability : Enhances the durability of materials.

Case Study 1: Pain Modulation

Research demonstrated that administration of the compound reduced nocifensive behaviors in rats induced by TRPA1 activation. This suggests its potential role in managing pain associated with inflammatory conditions.

Case Study 2: Inflammatory Response

In a complete Freund’s adjuvant (CFA) model, oral administration significantly alleviated symptoms of mechanical hyperalgesia, indicating therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 1-(Trifluoromethyl)cyclohexan-1-ol Derivatives
  • 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol: The 3,3-dimethyl groups introduce significant steric hindrance, reducing reactivity at the hydroxyl group. The electron-withdrawing -CF₃ group increases the acidity of the hydroxyl proton (pKa ~10–12, estimated) compared to unsubstituted cyclohexanol (pKa ~16) .
  • 4-(Trifluoromethyl)cyclohexan-1-ol : Here, the -CF₃ group at position 4 creates a different electronic environment. The hydroxyl group at position 1 is less acidic (pKa ~14–15) due to reduced electron withdrawal from the distal -CF₃ group. This compound also exhibits lower lipophilicity (logP ~1.8) compared to the 3,3-dimethyl analog (logP ~2.5) .
b) Amino-Substituted Derivatives
  • NMR data (δ 7.17–7.46 ppm for aromatic protons) confirm steric interactions between substituents .
  • cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (20): The cis configuration results in a 15% lower melting point (mp ~85°C) compared to the trans isomer (mp ~100°C), highlighting the role of stereochemistry in physical properties .

Stereochemical and Isomeric Variations

  • Enantiomers of this compound : Chiral separation via supercritical fluid chromatography (SFC) yields enantiomers 16a and 16b. The (1R,2S)-configuration (16a) shows 10-fold higher CNS activity than 16b, emphasizing the importance of stereochemistry in biological systems .
  • Cis vs. Trans Isomers: For dibenzylamino derivatives, cis isomers (e.g., 18) exhibit up to 20% faster reaction rates in acylations due to reduced steric hindrance around the hydroxyl group .

Table 1: Comparative Data for Key Compounds

Compound Molecular Weight logP Melting Point (°C) Key Application Reference
This compound 236.23 2.5 75–80 CNS-targeted probes
4-(Trifluoromethyl)cyclohexan-1-ol 180.14 1.8 60–65 Solvent intermediate
trans-3-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol 364.19 2.1 100 Pharmaceutical intermediate
cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol 364.19 2.1 85 Conformational studies

Reactivity and Stability

  • Acidity : The -CF₃ group at position 1 in this compound increases hydroxyl acidity, enabling deprotonation under mild basic conditions (e.g., NaHCO₃) .
  • Oxidation Resistance : The 3,3-dimethyl groups protect the hydroxyl group from oxidation, unlike 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol, which readily undergoes further ketone reactions .

Biological Activity

3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexanol structure with trifluoromethyl and dimethyl substituents. Its chemical formula is C9H13F3OC_9H_{13}F_3O with a CAS number of 1340042-14-9. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy in vivo .

Biochemical Pathways

This compound may influence several biochemical pathways:

  • Antinociceptive Activity : It has been studied for its potential to modulate pain pathways, particularly through antagonism of TRPA1 channels, which are involved in nociception .
  • Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation, as evidenced by studies showing its impact on mechanical hyperalgesia in animal models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Results
Study AAntinociceptiveIntraplantar injection in ratsSignificant reduction in flinching behavior (p < 0.05)
Study BAnti-inflammatoryCFA-induced pain modelReduced mechanical hyperalgesia at doses of 10 and 30 mg/kg
Study CTRPA1 antagonismCalcium influx assayHigh potency at hTRPA1 (IC50 = 14 nM)

Case Study 1: Pain Modulation

In a study examining the effects of the compound on pain responses induced by TRPA1 activation, researchers found that administration reduced nocifensive behaviors in rats. This suggests a potential role for the compound in managing pain associated with inflammatory conditions .

Case Study 2: Inflammatory Response

Another study utilized a complete Freund’s adjuvant (CFA) model to assess anti-inflammatory properties. Results indicated that oral administration of the compound significantly alleviated symptoms of mechanical hyperalgesia, demonstrating its potential therapeutic application in inflammatory diseases .

Q & A

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Solubility should be measured via shake-flask method in buffered solutions (pH 1–13) with HPLC quantification. Computational tools (e.g., COSMO-RS) predict solubility trends based on molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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